molecular formula C21H24FN3O2S B15210652 N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-40-3

N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B15210652
CAS No.: 651307-40-3
M. Wt: 401.5 g/mol
InChI Key: BPSFVPPPCNOKEW-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Aminobutyl and Fluorophenethyl Groups: The final steps involve the nucleophilic substitution reactions to attach the aminobutyl and fluorophenethyl groups to the isoquinoline-sulfonamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway Interference: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide lies in its specific structural features, such as the presence of both aminobutyl and fluorophenethyl groups, which may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

CAS No.

651307-40-3

Molecular Formula

C21H24FN3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H24FN3O2S/c22-19-8-6-17(7-9-19)11-15-25(14-2-1-12-23)28(26,27)21-5-3-4-18-16-24-13-10-20(18)21/h3-10,13,16H,1-2,11-12,14-15,23H2

InChI Key

BPSFVPPPCNOKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CC=C(C=C3)F

Origin of Product

United States

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